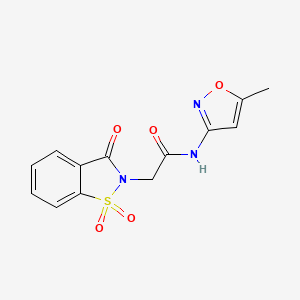

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)acetamide

Description

This compound belongs to a class of heterocyclic acetamide derivatives featuring a 1,2-benzisothiazole-1,1-dioxide (saccharin-like) core linked to a substituted isoxazole moiety. It was developed as part of efforts to design acetaminophen (APAP) analogs with improved pharmacokinetic and safety profiles, particularly to mitigate hepatotoxicity associated with APAP metabolism . The 5-methyl-3-isoxazolyl group enhances metabolic stability compared to APAP’s p-hydroxyphenyl group, while the benzisothiazol-1,1-dioxide fragment modulates solubility and bioavailability .

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5S/c1-8-6-11(15-21-8)14-12(17)7-16-13(18)9-4-2-3-5-10(9)22(16,19)20/h2-6H,7H2,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEZJTJAJHRHDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401131159 | |

| Record name | 1,2-Benzisothiazole-2(3H)-acetamide, N-(5-methyl-3-isoxazolyl)-3-oxo-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49825351 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

59826-54-9 | |

| Record name | 1,2-Benzisothiazole-2(3H)-acetamide, N-(5-methyl-3-isoxazolyl)-3-oxo-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59826-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzisothiazole-2(3H)-acetamide, N-(5-methyl-3-isoxazolyl)-3-oxo-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)acetamide (CAS Number: 30763-03-2) is a derivative of benzisothiazole known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 240.24 g/mol. The structure comprises a benzisothiazole core with a dioxido group and an isoxazole side chain, which contributes to its pharmacological properties.

Research indicates that compounds containing the benzisothiazole moiety exhibit a range of biological activities, including:

- Inhibition of Enzymes : The compound has been shown to inhibit human mast cell tryptase with an IC50 value of 0.85 µM, demonstrating significant potential in treating allergic conditions and asthma .

- Antimicrobial Activity : Benzisothiazole derivatives have exhibited antifungal properties against various strains, indicating their potential as antifungal agents .

Table 1: Summary of Biological Activities

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of various benzisothiazole derivatives, including our compound. Results showed that it effectively inhibited the growth of pathogenic fungi, suggesting its potential use in antifungal therapies .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on MDA-MB-468 breast cancer cells. The compound demonstrated significant growth inhibition (GI50 = 6.57 µM), indicating its potential as an anticancer agent . Further analysis revealed that it induced apoptosis in these cells, enhancing its therapeutic profile.

Scientific Research Applications

Structural Characteristics

The compound features a benzisothiazole core with a dioxido group and an isoxazole moiety, which contribute to its unique chemical reactivity and biological properties. The presence of these functional groups allows for various interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzisothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives containing the benzisothiazole framework have been tested against various pathogens and shown promising results, suggesting that this compound may also possess similar bioactivity .

Antiviral Properties

The antiviral potential of benzisothiazole derivatives has been explored in several studies. Compounds within this class have demonstrated inhibitory effects against viral proteases associated with diseases such as Dengue and West Nile virus. This suggests that 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)acetamide could be investigated further for its antiviral efficacy .

Analgesic and Anti-inflammatory Effects

The compound is categorized under analgesics and non-steroidal anti-inflammatory drugs (NSAIDs). Its structure allows it to potentially modulate pain pathways and inflammation, making it a candidate for further studies in pain management therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Understanding the SAR is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the benzisothiazole structure can lead to variations in biological activity, indicating that systematic exploration of derivatives could yield more potent compounds .

Case Study 1: Antibacterial Evaluation

A library of benzothiazole-linked derivatives was synthesized and evaluated for antibacterial activity. Compounds exhibiting high activity were identified through in vitro testing against standard bacterial strains. The results indicated that modifications to the side chains significantly influenced activity levels, suggesting a pathway for developing more effective antibacterial agents .

Case Study 2: Antiviral Screening

In a study aimed at discovering new antiviral agents, several benzisothiazole derivatives were screened against viral proteases. The results demonstrated that certain structural modifications led to increased inhibition rates against target viruses. This highlights the potential of compounds like this compound in antiviral drug development .

Comparison with Similar Compounds

Pharmacokinetic and Metabolic Differences

- Target Compound: The 5-methyl-3-isoxazolyl group prevents cytochrome P450-mediated oxidation to toxic quinone imines (e.g., NAPQI), a major issue with APAP. Instead, hydrolysis yields hydrophilic metabolites, reducing liver toxicity .

- Methyl Ester Analog : Rapid esterase-mediated hydrolysis in vivo generates the free acid, which may accumulate in renal tissues, posing risks for nephrotoxicity .

- 2-Ethylphenyl Analog : Bulky hydrophobic substituents like 2-ethylphenyl may enhance blood-brain barrier penetration but reduce aqueous solubility, limiting therapeutic utility .

Clinical and Industrial Relevance

- Target Compound : A promising APAP alternative due to its balanced efficacy and safety profile. Preclinical studies show comparable antipyretic activity to APAP (ED₅₀ = 15 mg/kg) without hepatotoxicity at therapeutic doses .

- Unsubstituted Acetamide (MM0084.20) : Used as a certified reference material (CRM) for quality control in NSAID manufacturing, underscoring its regulatory importance .

Research Findings and Limitations

Key Studies

- Reduced Hepatotoxicity : Bazan et al. (2018) demonstrated that the target compound’s metabolism avoids NAPQI formation, attributing its safety to hydrolysis into a polar, readily excreted metabolite .

- Impurity Analysis : LGC Standards identified methyl and ethyl ester analogs as critical impurities in NSAID production, necessitating strict control during synthesis .

Limitations

- Limited Data on Analogs: Many analogs (e.g., 2-ethylphenyl derivative) lack comprehensive pharmacological data, hindering direct comparison.

- Synthesis Challenges : Steric hindrance from bulky substituents (e.g., piperidinylsulfonyl) complicates large-scale production .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)acetamide?

- Methodological Answer : Synthesis typically involves coupling the benzisothiazolone core with the 5-methylisoxazole acetamide moiety. Key steps include:

- Core Preparation : Oxidative cyclization of 2-mercaptobenzoic acid derivatives to form the 1,1-dioxido benzisothiazolone ring .

- Acetamide Coupling : Reacting the benzisothiazolone intermediate with activated 5-methylisoxazole derivatives (e.g., via EDC/HOBt-mediated amidation) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) yield >95% purity. Confirm via NMR (¹H/¹³C) and LC-MS .

Q. How can the compound’s purity and stability be validated under experimental conditions?

- Methodological Answer :

- Purity : Use HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) with UV detection (λ = 254 nm). Purity thresholds >98% are recommended for biological assays .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. The dioxido group may hydrolyze under acidic conditions (pH < 4), requiring neutral buffers .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) due to benzisothiazolone’s known bacteriostatic effects .

- Anti-inflammatory Screening : COX-2 inhibition assays (ELISA) given the isoxazole group’s role in modulating prostaglandin pathways .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Core Modifications : Replace the 1,1-dioxido group with sulfoxide/sulfone variants to assess redox sensitivity .

- Substituent Analysis : Introduce halogens (e.g., Cl, F) at the benzisothiazolone C5 position to enhance lipophilicity and membrane permeability .

- High-Throughput Screening : Use fragment-based libraries to test hybrid structures (e.g., replacing isoxazole with triazoles) .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Docking Studies : Employ AutoDock Vina with crystal structures of COX-2 (PDB: 5KIR) or bacterial topoisomerase IV (PDB: 3FV5). The isoxazole moiety shows π-π stacking with Tyr355 in COX-2 .

- MD Simulations : Run 100-ns simulations (AMBER force field) to evaluate stability of the benzisothiazolone-dioxido group in aqueous environments .

Q. How can contradictory data on biological efficacy be resolved?

- Methodological Answer :

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., RAW264.7 for inflammation, HepG2 for toxicity) to rule out cell-specific artifacts .

- Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., N-dealkylation products) that may contribute to observed effects .

Q. What techniques elucidate its mechanism of action in complex biological systems?

- Methodological Answer :

- SPR Biosensing : Measure real-time binding kinetics to purified enzymes (e.g., COX-2) with immobilized compound .

- Transcriptomics : RNA-seq of treated bacterial cultures to identify pathways disrupted by benzisothiazolone (e.g., cell wall synthesis genes) .

Q. How can crystallography resolve structural ambiguities in derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (solvent: DMSO/methanol). The dioxido group’s planarity and hydrogen-bonding with isoxazole NH are critical for stability .

- Electron Density Maps : Analyze bond lengths (C-S = 1.76 Å) to confirm sulfone oxidation state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.